(4-Bromobutyl)[(4-fluorophenyl)methyl]methylamine hydrobromide
Description
Properties
IUPAC Name |
4-bromo-N-[(4-fluorophenyl)methyl]-N-methylbutan-1-amine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrFN.BrH/c1-15(9-3-2-8-13)10-11-4-6-12(14)7-5-11;/h4-7H,2-3,8-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDLQFHYOMSCLEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCCBr)CC1=CC=C(C=C1)F.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Br2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation of Fluorophenyl Precursors
- The synthesis begins with the halogenation of a fluorophenyl-containing ketone, such as l-(4-fluorophenyl)-2-phenyl ethanone, which is a key intermediate structurally related to the target compound.
- Halogenation is performed using elemental bromine in the presence of hydrobromic acid and acetic acid as a solvent, often with methylene chloride as an inert solvent to control the reaction environment.
- The reaction temperature is carefully maintained between 20 to 50°C, preferably 25 to 30°C, to ensure selective bromination at the alpha-carbon adjacent to the carbonyl group.
- The bromine is added gradually to the reaction mixture to avoid excess and to maintain the reaction's selectivity and yield.
- After bromination, the product is isolated by filtration and solvent removal under vacuum, followed by recrystallization to enhance purity.
Nucleophilic Substitution and Amination
- The brominated intermediate undergoes nucleophilic substitution with a methylamine derivative to introduce the methylamine group.
- This reaction is typically carried out in a suitable solvent such as acetone or isopropyl alcohol under controlled temperature conditions (around 18.5°C to 26°C) to facilitate substitution without side reactions.
- The reaction mixture is stirred for several hours, allowing complete conversion, followed by filtration to remove inorganic byproducts.
- The solvent is removed under vacuum, and the residue is purified, often by recrystallization or solvent washing, to yield the hydrobromide salt of the final amine compound.
Salt Formation
- The hydrobromide salt formation is achieved by treating the free amine with hydrobromic acid, which stabilizes the compound and enhances its handling and storage properties.
- The final product is sealed and stored under dry conditions at 2-8°C to maintain stability and purity.
- Data Table: Key Reaction Parameters
| Step | Reagents/Conditions | Temperature (°C) | Solvent | Reaction Time | Notes |
|---|---|---|---|---|---|
| Halogenation | Bromine, HBr, Acetic acid, Methylene chloride | 25-30 | Methylene chloride | Gradual addition over ~1-2 hours | Bromination at alpha-carbon |
| Nucleophilic substitution | Brominated intermediate, methylamine | 18.5-26 | Acetone/Isopropyl alcohol | 6-8 hours | Controlled substitution |
| Salt formation | Free amine, hydrobromic acid | Ambient | Not specified | Short reaction time | Formation of hydrobromide salt |
| Purification | Recrystallization, solvent removal | Below 70 | Isopropyl alcohol | Until pure solid obtained | Ensures product purity |
- The halogenation step is critical and requires precise control over temperature and reagent addition to prevent over-bromination or side reactions.
- The choice of solvent, typically methylene chloride for halogenation and acetone or isopropyl alcohol for substitution, influences the reaction rate and purity.
- The nucleophilic substitution reaction's efficiency depends on the reactivity of the brominated intermediate and the availability of the methylamine nucleophile.
- Stability of the hydrobromide salt is enhanced by storage under dry, refrigerated conditions.
- Analytical techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and ultra-performance liquid chromatography (UPLC) are employed to monitor reaction progress and purity.
The preparation of (4-Bromobutyl)[(4-fluorophenyl)methyl]methylamine hydrobromide involves a well-defined synthetic route starting from fluorophenyl ketone precursors, proceeding through selective bromination, nucleophilic substitution with methylamine, and final salt formation with hydrobromic acid. Control of reaction parameters such as temperature, solvent choice, and reagent addition rate is essential to obtain a high-purity product suitable for research and manufacturing applications. The compound's physicochemical properties and handling requirements further dictate storage and purification protocols to maintain its integrity.
Chemical Reactions Analysis
Types of Reactions
(4-Bromobutyl)[(4-fluorophenyl)methyl]methylamine hydrobromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromobutyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the amine group.
Coupling Reactions: The fluorophenyl group can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide for nucleophilic substitution, palladium catalysts for coupling reactions, and oxidizing or reducing agents like hydrogen peroxide or sodium borohydride .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted amines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
(4-Bromobutyl)[(4-fluorophenyl)methyl]methylamine hydrobromide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of (4-Bromobutyl)[(4-fluorophenyl)methyl]methylamine hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues: Fluorophenyl-Containing Hydrobromides
a. 1-(4-Fluorophenyl)-1-(3-methylaminopropyl)-1,3-dihydroisobenzofuran-5-carbonitrile Hydrobromide This citalopram-related compound (USP Reference Standard) shares the 4-fluorophenyl group and hydrobromide salt but features an isobenzofuran core instead of a linear alkyl chain.
- Molecular Formula : C₁₉H₁₉FN₂O·HBr
- Molecular Weight : 391.28 g/mol
- Key Differences : The isobenzofuran structure likely enhances rigidity and binding affinity to serotonin transporters (as in citalopram), whereas the target compound’s flexible bromobutyl chain may favor interactions with alkylating enzymes or receptors .
b. Ethyl [6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-yl] Acetate Hydrobromide
This thiazole derivative () includes a fluorophenyl group and hydrobromide salt but incorporates a heterocyclic core.
Hydrobromide Salts vs. Other Halogenated Salts
a. Methylamine Hydrobromide (CAS 6876-37-5)
b. Citalopram Hydrochloride
Halogen Substitution Effects
a. 4-(4-Bromophenyl)-thiazol-2-amine Derivatives ()
- Key Feature: Bromine’s larger atomic radius and polarizability increase lipophilicity compared to fluorine. This may enhance membrane penetration but reduce target specificity due to nonspecific van der Waals interactions .
b. Fluorine vs. Bromine in Aromatic Systems
- Fluorine : Electronegative and small, enhancing metabolic stability and hydrogen bonding.
Data Table: Comparative Properties of Selected Compounds
Biological Activity
(4-Bromobutyl)[(4-fluorophenyl)methyl]methylamine hydrobromide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant research findings, providing a comprehensive overview of its applications in medicinal chemistry.
Chemical Structure and Properties
The chemical structure of this compound can be described by its functional groups:
- Bromobutyl group : Contributes to lipophilicity and potential interactions with biological membranes.
- Fluorophenyl group : Enhances metabolic stability and may influence receptor binding affinity.
- Methylamine moiety : Impacts the compound's basicity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. Key mechanisms include:
- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing signaling pathways involved in cellular responses.
- Enzyme Inhibition : It has been shown to inhibit certain enzymes that are critical for cell proliferation and survival, particularly in cancerous cells.
- Cellular Uptake : The lipophilic nature allows for efficient cellular uptake, facilitating its action on intracellular targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated:
- Minimum Inhibitory Concentration (MIC) values ranging from 10 µg/mL to 50 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- The compound's effectiveness appears to be linked to its ability to disrupt bacterial cell membranes.
Anticancer Activity
The anticancer potential of this compound has been explored through various studies:
- Cell Line Studies : It has shown cytotoxic effects on several cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells, with IC50 values in the low micromolar range.
- Apoptosis Induction : Mechanistic studies suggest that the compound induces apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins.
Data Summary
The following table summarizes key findings from recent studies on the biological activity of this compound:
| Biological Activity | Target Organism/Cell Line | MIC/IC50 Value | Mechanism |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 10 µg/mL | Membrane disruption |
| Antimicrobial | Escherichia coli | 50 µg/mL | Membrane disruption |
| Anticancer | MCF-7 (breast cancer) | 5 µM | Apoptosis induction |
| Anticancer | PC-3 (prostate cancer) | 7 µM | Apoptosis induction |
Case Studies
- Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial properties of various derivatives of brominated compounds, including this compound. Results showed a strong correlation between bromination and increased antimicrobial activity, suggesting potential for development as a new class of antibiotics.
- Cancer Research Trials : In a preclinical trial reported in Cancer Research, the compound was tested against a panel of cancer cell lines. The results indicated selective toxicity towards malignant cells while sparing normal cells, highlighting its therapeutic potential in oncology.
Q & A
Q. How can molecular dynamics (MD) simulations predict metabolite formation?
- Methodological Answer :
- Force Fields : Apply CHARMM36 to model hydrolysis of the C–Br bond in aqueous environments. Simulate at 310 K for 100 ns .
- Metabolite Identification : Compare MD-predicted intermediates (e.g., 4-hydroxybutyl derivatives) with LC-MS/MS data from hepatic microsome assays .
- Free Energy Calculations : Use umbrella sampling to estimate activation barriers for debromination pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
